Relative Base-Promoted Elimination Rate Ranking in 2-Phenylethyl Halides
In a direct kinetic comparison, the rate of base-promoted elimination from (2-fluoroethyl)benzene is drastically slower than its heavier halogen analogs. The relative rates for the elimination reaction of the unsubstituted 2-phenylethyl halides (C₆H₅CH₂CH₂X) with sodium ethoxide in ethanol are reported as F:Cl:Br:I = 1:70:4100:26,600 [1]. This places the fluoride leaving group more than four orders of magnitude less reactive than the corresponding bromide, directly attributable to the strength of the C-F bond.
| Evidence Dimension | Relative rate of base-promoted bimolecular elimination (E2) |
|---|---|
| Target Compound Data | Relative rate = 1 (for X = F) |
| Comparator Or Baseline | Relative rate = 70 (X = Cl), 4100 (X = Br), 26,600 (X = I) |
| Quantified Difference | k(Br) / k(F) = 4100; k(I) / k(F) = 26,600 |
| Conditions | Reaction with sodium ethoxide (NaOEt) in ethanol (EtOH) solvent; Temperature not specified in this excerpt, but referenced from DePuy & Schultz (1974) [1]. |
Why This Matters
This massive rate differential dictates that (2-fluoroethyl)benzene can be used in reactions requiring a base-stable 2-phenylethyl moiety, where chloro/bromo analogs would rapidly degrade to styrene.
- [1] DePuy, C. H.; Schultz, A. L. Electronic Effects in Elimination Reactions. VIII. E2 Reaction of 2-Arylethyl Fluorides. J. Org. Chem. 1974, 39 (7), 878-881. DOI: 10.1021/jo00921a004. View Source
